(5-Chloro-pyrazin-2-yl)-piperidin-1-yl-methanone

Beschreibung

Chemical Identity and Nomenclature

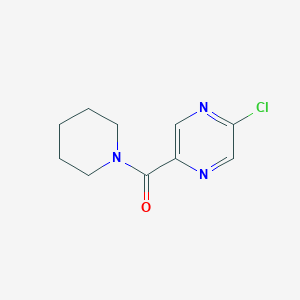

This compound represents a sophisticated heterocyclic compound that incorporates two distinct structural elements: a chlorinated pyrazine ring system and a piperidine moiety connected through a carbonyl bridge. The compound is formally registered with the Chemical Abstracts Service number 1562188-93-5, establishing its unique chemical identity within the global chemical literature. The molecular structure consists of a six-membered pyrazine ring containing two nitrogen atoms positioned at the 1,4-positions, with a chlorine substituent located at the 5-position and a methanone linker extending from the 2-position to connect with the piperidine ring system.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound name explicitly describes the connectivity between the pyrazine and piperidine components. The pyrazine portion features a chlorine atom at the 5-position relative to the attachment point, while the piperidine component maintains its saturated six-membered ring structure with one nitrogen atom. The methanone functionality serves as the critical linkage, forming an amide bond between the two heterocyclic systems. This structural arrangement places the compound within the broader category of pyrazine-piperidine hybrids, which have demonstrated significant potential in medicinal chemistry applications.

The molecular formula C10H12ClN3O provides essential information about the compound's composition, indicating the presence of ten carbon atoms, twelve hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. The molecular weight of 225.67 grams per mole reflects the combined mass of these constituent elements and provides important data for analytical characterization and pharmaceutical development considerations. The compound's structural complexity arises from the integration of multiple nitrogen-containing heterocycles, which contributes to its potential for diverse biological interactions and pharmaceutical applications.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1562188-93-5 |

| Molecular Formula | C10H12ClN3O |

| Molecular Weight | 225.67 g/mol |

| Systematic Name | (5-Chloropyrazin-2-yl)(piperidin-1-yl)methanone |

| Chemical Structure Type | Pyrazine-Piperidine Hybrid |

Historical Development in Heterocyclic Chemistry

The historical development of heterocyclic chemistry provides essential context for understanding the significance of this compound within the broader landscape of organic chemistry research. Pyrazine chemistry traces its origins to the mid-nineteenth century, with the first recorded synthesis of a pyrazine derivative occurring in 1855 when Laurent prepared tetraphenylpyrazine through the dry distillation of a-phenyla-(benzylideneamino)acetonitrile. This pioneering work established the foundation for subsequent investigations into pyrazine-containing compounds, although the structural understanding of these molecules remained limited during the early periods of development.

The systematic investigation of pyrazine derivatives gained momentum throughout the late nineteenth and early twentieth centuries, with significant contributions from researchers such as Staedel and Rugheimer, who prepared 2,5-diphenylpyrazine in 1876 through the action of ammonia on chloroacetophenone. These early synthetic efforts demonstrated the accessibility of pyrazine-containing compounds through relatively straightforward chemical transformations, laying the groundwork for more sophisticated synthetic methodologies that would emerge in subsequent decades. The nomenclature for pyrazine compounds evolved during this period, with the systematic designation "pyrazine" being independently proposed by Mason and Wolff in 1887 to emphasize the structural analogy with pyridine.

Piperidine chemistry developed along a parallel trajectory, with the compound first being reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the initial connection between natural product chemistry and synthetic heterocyclic compound preparation. The name "piperidine" derives from the genus name Piper, reflecting its botanical origins and emphasizing the historical connection between natural product isolation and synthetic chemistry development. Modern industrial production of piperidine relies on the hydrogenation of pyridine, typically employing molybdenum disulfide catalysts to achieve efficient conversion.

The convergence of pyrazine and piperidine chemistry in hybrid molecules represents a more recent development in heterocyclic chemistry, reflecting the modern emphasis on combining multiple pharmacophoric elements within single molecular frameworks. Contemporary research has demonstrated that pyrazine-modified natural product derivatives exhibit enhanced biological activities compared to their parent compounds, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant properties. This understanding has driven the development of sophisticated synthetic strategies for preparing pyrazine-piperidine hybrids, including this compound, as potential pharmaceutical agents.

Significance in Pharmaceutical and Agrochemical Research

The significance of this compound in pharmaceutical and agrochemical research derives from the well-established biological activities associated with both pyrazine and piperidine structural motifs. Pyrazine-containing compounds have demonstrated remarkable diversity in their pharmacological properties, with numerous examples finding clinical application across multiple therapeutic areas. The heterocyclic nature of pyrazine rings contributes to enhanced target binding capabilities compared to purely hydrocarbon-based structures, as the nitrogen atoms can accept electrons and form hydrogen bonds with biological targets, thereby improving molecular recognition and therapeutic efficacy.

The combination of pyrazine and piperidine structural elements in this compound creates a hybrid molecule that potentially combines the beneficial properties of both heterocyclic systems. Research investigations have demonstrated that pyrazine-modified derivatives often exhibit stronger pharmacodynamic activity and reduced toxicity compared to their parent compounds, suggesting that the incorporation of pyrazine moieties can enhance therapeutic profiles. The chlorine substituent at the 5-position of the pyrazine ring provides additional opportunities for molecular optimization, as halogen atoms can significantly influence pharmacokinetic properties, metabolic stability, and target selectivity.

| Therapeutic Area | Pyrazine Applications | Piperidine Applications |

|---|---|---|

| Anti-inflammatory | Natural product hybrids with enhanced activity | Central nervous system modulators |

| Anticancer | Multiple mechanistic pathways including proteasome inhibition | Oncological agents with diverse targets |

| Antibacterial | Phenazine derivatives with antimicrobial properties | Synthetic medicinal building blocks |

| Antioxidant | Scavenging of reactive oxygen species | Pharmaceutical frameworks for drug development |

The research significance of this compound extends beyond traditional pharmaceutical applications to include potential agrochemical uses. The structural features present in this compound align with design principles commonly employed in pesticide and herbicide development, where heterocyclic compounds often serve as active ingredients. The combination of multiple nitrogen-containing rings within a single molecular framework provides opportunities for selective biological activity, which is essential for developing effective and environmentally responsible agrochemical products. Current research trends in both pharmaceutical and agrochemical industries emphasize the development of compounds that combine multiple bioactive elements, making this compound a representative example of modern molecular design strategies.

Eigenschaften

IUPAC Name |

(5-chloropyrazin-2-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O/c11-9-7-12-8(6-13-9)10(15)14-4-2-1-3-5-14/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAJANHFTMODKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution (NAS) on 5-Chloro-pyrazine Derivatives

The chlorine atom at the 5-position of the pyrazine ring is a suitable leaving group for nucleophilic aromatic substitution by nitrogen nucleophiles such as piperidine. This reaction is a key step in the synthesis of (5-Chloro-pyrazin-2-yl)-piperidin-1-yl-methanone derivatives.

| Parameter | Details |

|---|---|

| Starting material | 5-Chloro-pyrazine or 5-chloro-2-halopyrazine |

| Nucleophile | Piperidine |

| Base | Potassium carbonate, sodium hydride (NaH) |

| Solvent | Dimethylformamide (DMF), tetrahydrofuran (THF) |

| Temperature | Reflux or elevated temperatures (~80–130°C) |

| Reaction time | 2–8 hours |

- Deprotonation of piperidine nitrogen or use of free base,

- Nucleophilic attack on the electron-deficient pyrazine ring at the 5-chloro position,

- Displacement of chloride ion,

- Formation of the C–N bond linking pyrazine and piperidine.

This method is widely used due to the availability of starting materials and relatively straightforward conditions.

Formation of the Methanone (Amide) Linkage

The methanone functional group (–CO–) linking the pyrazine and piperidine moieties is typically introduced via acylation reactions.

- Reaction of 5-chloro-pyrazine-2-carboxylic acid derivatives or acid chlorides with piperidine,

- Use of coupling reagents such as carbodiimides (e.g., EDC, DCC) for amide bond formation,

- Direct acylation of piperidine with pyrazine-2-carbonyl chloride under controlled conditions.

| Parameter | Details |

|---|---|

| Acylating agent | Pyrazine-2-carbonyl chloride or activated ester |

| Nucleophile | Piperidine |

| Base | Triethylamine or pyridine |

| Solvent | Dichloromethane (DCM), tetrahydrofuran (THF) |

| Temperature | 0°C to room temperature |

| Reaction time | 1–4 hours |

This step requires careful control to avoid over-acylation or side reactions.

Catalytic Hydrogenation and Functional Group Transformations

In some synthetic sequences, protective groups on the piperidine nitrogen or pyrazine ring may be introduced and subsequently removed by catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) to yield the free amine or amide functionalities.

This approach is supported by analogous synthetic methods reported for related compounds, where debenzylation or reduction steps improve yield and purity.

Representative Synthetic Scheme (Generalized)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Halogenation | Bromine or Chlorine in acidic medium | Halogenated pyrazine intermediate |

| 2 | Nucleophilic Aromatic Substitution | Piperidine, base (K2CO3/NaH), DMF, reflux | (5-Chloro-pyrazin-2-yl)-piperidine |

| 3 | Acylation | Pyrazine-2-carbonyl chloride, base, DCM | This compound |

| 4 | Catalytic Hydrogenation (if needed) | Pd/C, H2, room temperature | Deprotected final compound |

Data Table: Reaction Yields and Conditions from Literature

Research Findings and Optimization Notes

Base Selection: Sodium hydride provides stronger deprotonation and may accelerate nucleophilic substitution but requires strict anhydrous conditions. Potassium carbonate is milder and easier to handle industrially.

Solvent Effects: Polar aprotic solvents like DMF or THF enhance nucleophilicity and solubility of reactants, improving reaction rates and yields.

Temperature Control: Elevated temperatures (above 100°C) speed up substitution but may increase side reactions; reflux conditions balance reactivity and selectivity.

Catalytic Hydrogenation: Use of 10% Pd/C catalyst under atmospheric hydrogen pressure is effective for debenzylation or reduction steps, improving product purity and yield.

Purification: Flash chromatography and recrystallization are standard methods to isolate the target compound with high purity.

Comparative Analysis with Related Compounds

Analyse Chemischer Reaktionen

Types of Reactions

(5-Chloro-pyrazin-2-yl)-piperidin-1-yl-methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding pyrazine N-oxides.

Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride (NaBH4) to yield the corresponding alcohol derivatives.

Substitution: The chlorine atom on the pyrazine ring can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Pyrazine N-oxides.

Reduction: Alcohol derivatives.

Substitution: Substituted pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

(5-Chloro-pyrazin-2-yl)-piperidin-1-yl-methanone has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals

Wirkmechanismus

The mechanism of action of (5-Chloro-pyrazin-2-yl)-piperidin-1-yl-methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes, making it a potential candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of (5-Chloro-pyrazin-2-yl)-piperidin-1-yl-methanone and related compounds:

*Purity inferred from analogous entries in .

Key Observations:

The 5-chloro substituent enhances electrophilicity, contrasting with the 4-amino group in the furazan analog (), which may improve hydrogen-bonding capacity .

Physicochemical Properties: Solubility in organic solvents (e.g., methanol, chloroform) is common across analogs, but the furazan derivative exhibits a defined melting point (135–138°C), suggesting higher crystallinity . Purity levels vary (95–98%), which may influence reproducibility in biological assays .

Methodological Considerations for Compound Similarity

As highlighted in , structural similarity assessments rely on molecular descriptors (e.g., functional groups, topology). While the target compound shares a piperidinyl-methanone backbone with analogs, differences in heterocycles and substituents significantly alter bioactivity profiles. For example:

- Tanimoto Coefficient Analysis : Computational studies would likely show low similarity (<0.5) between the target compound and the furazan derivative due to divergent heterocycles .

- Virtual Screening : Pyrazine and pyrimidine analogs may cluster separately in cheminformatics libraries, reflecting their distinct electronic properties .

Biologische Aktivität

(5-Chloro-pyrazin-2-yl)-piperidin-1-yl-methanone is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring linked to a pyrazine moiety with a chloro substituent, which contributes to its unique pharmacological properties. The structure can be represented as follows:

Where , , and denote the number of carbon, hydrogen, and nitrogen atoms respectively.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may act as an agonist or antagonist depending on the specific biological context.

Key Mechanisms:

- Receptor Modulation : The compound may modulate neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or neurodegenerative diseases.

Biological Activity Data

Recent studies have highlighted the biological activity of this compound across various assays:

| Activity Type | Assay Type | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antiproliferative | MCF-7 Cell Line | 1.05 ± 0.17 µM | |

| Kinase Inhibition | c-Met | 26.00 nM | |

| Receptor Binding Affinity | A2A Adenosine Receptor | High Affinity |

Case Studies

Several case studies have evaluated the efficacy of this compound in different biological contexts:

- Cancer Research : In vitro studies demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism involves cell cycle arrest and induction of apoptosis.

- Neuropharmacology : Research indicates that this compound may function as a selective modulator of neurotransmitter receptors, showing promise for treating disorders such as anxiety and depression.

- Inflammation Models : Preliminary data suggest that it may possess anti-inflammatory properties, potentially beneficial for conditions like arthritis.

Q & A

Q. What are the common synthetic routes for (5-Chloro-pyrazin-2-yl)-piperidin-1-yl-methanone?

- Methodological Answer : The compound is typically synthesized via acylation or coupling reactions. A key approach involves reacting chloropyrazine derivatives with piperidine-containing reagents. For example, chlorination of hydroxy-pyrazine intermediates (e.g., using POCl₃ or SOCl₂) followed by coupling with piperidine via nucleophilic substitution is a validated route . Metal-catalyzed methods (e.g., palladium or copper) may enhance regioselectivity in forming the methanone linkage, as seen in analogous pyrazine syntheses .

Q. Which spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituents on the pyrazine and piperidine rings, with characteristic shifts for chloro (δ ~140–160 ppm in ¹³C) and carbonyl groups (δ ~165–175 ppm) .

- X-ray crystallography : Resolves spatial conformation, as demonstrated in structurally similar piperazine-methanone derivatives .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion).

Q. How is the purity of this compound assessed in synthetic workflows?

- Methodological Answer :

- HPLC/GC-MS : Quantifies impurities using reverse-phase columns (C18) with UV detection at 254 nm.

- Elemental analysis : Confirms C, H, N, and Cl content within ±0.4% of theoretical values.

- Melting point consistency : Deviations >2°C indicate impurities, as seen in analogous hydantoin derivatives .

Advanced Research Questions

Q. How do transition metal catalysts influence the regioselectivity of methanone bond formation in pyrazine-piperidine systems?

- Methodological Answer :

- Palladium catalysts : Promote cross-coupling via oxidative addition (e.g., Pd(PPh₃)₄ with aryl halides), improving yield in sterically hindered environments .

- Copper-mediated reactions : Enable Ullmann-type couplings under milder conditions, but require ligands (e.g., 1,10-phenanthroline) to stabilize intermediates .

- Contradictions : Zinc or silver catalysts may favor alternative pathways (e.g., silylene transfer vs. direct coupling), necessitating kinetic studies to optimize conditions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing chloro with fluoro) to isolate pharmacophores.

- Targeted assays : Use enzyme-specific inhibition assays (e.g., kinase panels) to clarify mechanisms, as applied to pyrrolo-pyrazinone derivatives .

- Computational docking : Compare binding poses in homology models (e.g., using AutoDock Vina) to reconcile discrepancies between in vitro and cell-based data .

Q. What are the challenges in optimizing solvent systems for large-scale crystallization of this compound?

- Methodological Answer :

- Solvent screening : Use Hansen solubility parameters to identify polar aprotic solvents (e.g., DMF, acetone) with high solubility at elevated temperatures.

- Anti-solvent addition : Gradual introduction of hexane or diethyl ether induces nucleation, as demonstrated in silacyclobutane crystallizations .

- Polymorphism control : Monitor crystallization kinetics via in situ Raman spectroscopy to avoid metastable forms, critical for reproducibility .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and eye protection due to potential irritancy (analogous to piperazinyl methanones ).

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with bicarbonate before aqueous disposal.

Key Research Gaps

- Mechanistic studies on piperidine ring conformation’s impact on bioactivity.

- Green chemistry approaches to reduce metal catalyst loading in synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.